molecular formula C10H9ClN2O B2743790 (E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 120110-22-7

(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No.: B2743790
CAS No.: 120110-22-7
M. Wt: 208.65
InChI Key: KRVXQXABXBQGGT-WUXMJOGZSA-N
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Description

(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine is a chemical reagent of significant interest in medicinal and organic chemistry research due to its hybrid molecular architecture, which incorporates both an indole scaffold and a hydroxylamine-derived functional group. The indole nucleus is a near-ubiquitous component in biologically active compounds and is a privileged structure in drug discovery . Indole derivatives are prevalent in many natural products and pharmaceuticals, demonstrating a wide range of biological properties, including anti-cancer, anti-microbial, and anti-inflammatory activities . The specific substitution pattern on the indole core of this reagent—featuring a chlorine atom at the 2-position and a methyl group on the nitrogen—may allow researchers to fine-tune the molecule's electronic properties, steric profile, and binding affinity in structure-activity relationship (SAR) studies. The hydroxylamine moiety is a potent metal-chelating pharmacophore known to modulate the activity of various enzymes . Hydroxamic acids and their derivatives are strong bidentate chelators, capable of inhibiting enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and ureases by coordinating to zinc or other metal ions in the active site . This makes compounds containing this functional group valuable tools for epigenetics research, oncology, and inflammation studies. The conjugated imine (methylidene) bridge connecting these two pharmacophores suggests potential as a synthetic intermediate. It could be a precursor for the synthesis of more complex hydroxamate-containing molecules or be reduced to an amine to generate novel indole derivatives. Therefore, this reagent is primarily intended for use in the synthesis of novel bioactive compounds and as a chemical probe for investigating the function of metalloenzymes in biological systems.

Properties

IUPAC Name

(NE)-N-[(2-chloro-1-methylindol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-13-9-5-3-2-4-7(9)8(6-12-14)10(13)11/h2-6,14H,1H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVXQXABXBQGGT-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine typically involves the reaction of 2-chloro-1-methyl-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, (E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine serves as a valuable building block for synthesizing more complex molecules. Its hydroxylamine functional group allows it to act as a reagent in various organic reactions.

Biology

Research has indicated that this compound possesses potential biological activities, particularly:

  • Antimicrobial Activity: Studies suggest it may exhibit efficacy against various bacterial strains.
  • Anticancer Properties: Preliminary investigations indicate that it may induce apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent.

Medicine

The compound is being investigated for its therapeutic applications, especially in drug development targeting specific biological pathways involved in diseases such as cancer and bacterial infections.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals.

Case Study 1: Anticancer Activity

A study published in early 2024 evaluated the anticancer effects of this compound on human breast cancer cell lines. Results showed a significant reduction in cell viability and increased apoptotic markers post-treatment, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings highlighted its notable activity against both Gram-positive and Gram-negative bacteria.

Case Study 3: Neuroprotective Effects

A recent study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. Treatment with this compound significantly mitigated neuronal damage and improved cell survival rates.

Mechanism of Action

The mechanism of action of (E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro-substituted indole ring may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • Comparison with (NE)-N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine (CAS 1223748-36-4): This analog (CAS 1223748-36-4) differs in the chloro substituent position (6-chloro vs. 2-chloro) and the methylidene/ethylidene substitution. Computational studies suggest that the 2-chloro substituent in the target compound increases electron-withdrawing effects on the indole ring, polarizing the imine bond and enhancing its electrophilicity .

Functional Group Variations

  • Comparison with (E)-N-{[3-Methyl-1-phenylpyrazol-4-yl]methylidene}hydroxylamine:
    The pyrazole-based analog lacks the indole system, replacing it with a phenyl-substituted pyrazole. The absence of the indole N–H group reduces hydrogen-bonding capacity, while the phenyl ring introduces π-π stacking interactions. X-ray data reveal that the pyrazole derivative forms O–H···N hydrogen-bonded tetramers in its crystal lattice, whereas the indole-based target compound may exhibit stronger intermolecular interactions via the indole N–H and chloro substituents .

  • Comparison with (2E)-2-[1-(1,3-Benzodioxol-5-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide:
    This compound replaces the hydroxylamine group with a hydrazinecarboxamide moiety and incorporates a benzodioxol substituent. The hydrazinecarboxamide group enhances hydrogen-bonding diversity, enabling chelation with metal ions, while the benzodioxol group provides electron-donating effects. In contrast, the hydroxylamine group in the target compound offers redox-active properties, which may be advantageous in coordination chemistry or radical-mediated reactions .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Substituents Key Functional Groups Notable Properties
(E)-N-[(2-Chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine Indole 2-Cl, 1-CH₃ Hydroxylamine, imine Electrophilic imine, H-bond donor (N–H)
(NE)-N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine (CAS 1223748-36-4) Indole 6-Cl, 1-CH₃, ethylidene Hydroxylamine, imine Enhanced solubility, conformational flexibility
(E)-N-{[3-Methyl-1-phenylpyrazol-4-yl]methylidene}hydroxylamine Pyrazole 3-CH₃, 1-Ph Hydroxylamine, imine π-π stacking, O–H···N H-bonding
(2E)-2-[1-(1,3-Benzodioxol-5-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxol-propylidene 2-Cl-Ph, 1,3-benzodioxol Hydrazinecarboxamide, imine Metal chelation, redox inactivity

Biological Activity

(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of indole derivatives and features a hydroxylamine functional group. Its molecular formula is C10H9ClN2OC_{10}H_{9}ClN_{2}O with a molar mass of 208.64 g/mol. The presence of the chloro-substituted indole ring is significant for its biological interactions.

PropertyValue
Molecular FormulaC10H9ClN2O
Molar Mass208.64 g/mol
Density1.32 g/cm³ (predicted)
Melting Point156-158 °C
pKa9.56 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-1-methyl-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, under reflux conditions in solvents like ethanol or methanol.

The biological activity of this compound is attributed to its ability to form reactive intermediates through its hydroxylamine group. These intermediates can interact with various cellular components, influencing multiple biological pathways. The chloro-substituted indole structure enhances its binding affinity to specific enzymes and receptors, contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values range from 15.625 to 125 μM for different bacterial strains, indicating its potential as an antibacterial agent .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has been reported to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and death, although further research is needed to elucidate these pathways fully .

Case Studies

  • Antibacterial Activity Against MRSA : A study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated bactericidal properties with MIC values comparable to traditional antibiotics like ciprofloxacin .
  • Inhibition of Biofilm Formation : Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus epidermidis. The results indicated moderate-to-good antibiofilm activity, which is crucial in treating chronic infections associated with biofilms .

Comparison with Similar Compounds

This compound can be compared with other indole derivatives in terms of biological activity:

CompoundAntimicrobial Activity (MIC)Anticancer Activity
This compound15.625 - 125 μMSignificant inhibition
2-Chloroindole derivativesVaries (generally higher MIC)Moderate inhibition
Indole-based Schiff basesLower MICs; better bioactivityVaries widely

Q & A

Q. Table 1. Representative Synthesis Conditions

StepReagents/CatalystsSolventTemperatureYield (%)Reference
1Pd(OAc)₂, K₂CO₃DMF80°C65–70
2NH₂OH·HCl, Et₃NEtOHReflux75–80

Basic: How is X-ray crystallography employed to resolve the stereochemical configuration of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal Growth : Slow evaporation of saturated solutions in solvents like dichloromethane/hexane.
  • Data Collection : Using MoKα radiation (λ = 0.71073 Å) and detectors like CCD or CMOS.
  • Refinement : SHELXL or OLEX2 software for structure solution and validation (e.g., R-factor < 0.05) .
  • Challenges : Addressing crystallographic disorder in the indole or hydroxylamine moieties via TLS parameterization .

Example : The (E)-configuration is confirmed by dihedral angles between the indole ring and hydroxylamine group (e.g., 42.69°–54.49°) .

Advanced: What metabolic pathways and CYP enzyme interactions are implicated in its biological activity?

Methodological Answer:
Hepatic microsomal studies (e.g., rat/rabbit models) reveal:

  • Metabolites : Formation of o-aminophenol and o-anisidine derivatives via CYP-mediated oxidation/reduction .
  • Enzyme Induction : β-naphthoflavone (CYP1A inducer) increases metabolite yields by 2.4-fold, while phenobarbital (CYP2B) has minimal effect .

Q. Table 2. CYP Enzyme Contributions

Microsomal SourceMajor MetaboliteFold Increase (vs. Control)Reference
β-NF-induced rato-aminophenol2.4
Ethanol-induced rato-anisidine1.2

Advanced: How do computational modeling approaches predict its reactivity and binding interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Software like MOE or AutoDock Vina models interactions with biological targets (e.g., enzymes or DNA) .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Example : The hydroxylamine group’s lone pair participates in hydrogen bonding with active-site residues (e.g., Asp/Glu), critical for inhibitory activity .

Advanced: What crystallographic challenges arise from polymorphism or hydrogen-bonding networks?

Methodological Answer:

  • Polymorphism Screening : Solvent-drop grinding or temperature-gradient crystallization to identify multiple forms.
  • Hydrogen-Bond Analysis : O—H···N and C—H···π interactions stabilize crystal packing, forming tetramers or layered structures .
  • Validation Tools : PLATON or Mercury software to verify geometry and intermolecular contacts .

Case Study : In (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline, C—H···O/N interactions (2.8–3.2 Å) dictate supramolecular assembly .

Basic: What analytical techniques ensure purity and structural fidelity post-synthesis?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to resolve isomers or impurities .
  • NMR : ¹H/¹³C spectra confirm regiochemistry (e.g., indole C-3 substitution) and (E/Z) isomerism .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 277.05 Da) .

Advanced: How does the hydroxylamine group influence redox stability in biological systems?

Methodological Answer:

  • Oxidative Degradation : LC-MS/MS detects nitroso intermediates under aerobic conditions .
  • Reductive Pathways : NADPH-dependent microsomal enzymes convert hydroxylamine to amines (e.g., o-anisidine) .
  • pH-Dependent Stability : Spontaneous decomposition at acidic pH (e.g., t₁/₂ = 60 min at pH 4.5) .

Advanced: What strategies mitigate synthetic byproducts during scale-up?

Methodological Answer:

  • Byproduct Identification : LC-MS or GC-MS to detect impurities (e.g., dimerized indole derivatives) .
  • Process Optimization :
    • Use of scavenger resins (e.g., QuadraPure™) to trap reactive intermediates.
    • Flow chemistry for controlled reaction kinetics and reduced side reactions .

Basic: What spectroscopic signatures distinguish (E)- and (Z)-isomers?

Methodological Answer:

  • IR Spectroscopy : C=N stretch at 1620–1640 cm⁻¹ (E) vs. 1580–1600 cm⁻¹ (Z).
  • ¹H NMR : Allylic protons (CH=N) exhibit coupling constants (J = 10–12 Hz for trans) .

Advanced: How do substituents (e.g., Cl, CH₃) modulate electronic properties?

Methodological Answer:

  • Hammett Analysis : Electron-withdrawing Cl increases C=N electrophilicity (σₚ = +0.23).
  • DFT Calculations : Methyl groups stabilize indole π-system via hyperconjugation, reducing HOMO-LUMO gap by 0.3 eV .

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